molecular formula C8H9AsBrNO4 B1220354 Nbaaa CAS No. 51146-91-9

Nbaaa

Cat. No. B1220354
CAS RN: 51146-91-9
M. Wt: 337.99 g/mol
InChI Key: VATIUZAZSWNDAM-UHFFFAOYSA-N
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Description

Nbaaa, also known as this compound, is a useful research compound. Its molecular formula is C8H9AsBrNO4 and its molecular weight is 337.99 g/mol. The purity is usually 95%.
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properties

CAS RN

51146-91-9

Molecular Formula

C8H9AsBrNO4

Molecular Weight

337.99 g/mol

IUPAC Name

[4-[(2-bromoacetyl)amino]phenyl]arsonic acid

InChI

InChI=1S/C8H9AsBrNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15)

InChI Key

VATIUZAZSWNDAM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O

synonyms

N-(bromoacetyl)-4-arsanilic acid
N-(bromoacetyl)-para-arsanilic acid
NBAAA
p-bromoacetylarsanilic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium carbonate (40.14 g, 378.7 mmol) was added to water (200 mL) and stirred at room temperature until all solids had dissolved. To the stirred carbonate solution was added p-arsanilic acid (29.99 g, 138.2 mmol), portionwise, and the volume of the solution made up to 300 mL with addition of more water. The solution (pH 10 to 11) was allowed to stir for 30 mins, and if necessary, was filtered to remove any undissolved solid before being refridgerated for 2 to 3 hours. The solution was transferred to a separating funnel and ice chips were added. Bromoacetyl bromide (15 mL, 34.76 g, 172.1 mmol) was diluted in dichloromethane (50 mL) and approximately half of the dichloromethane solution was added carefully to the cold aqueous solution. The mixture was cautiously shaken, with frequent venting to avoid excessive build up of pressure. After 1 to 2 mins, the evolution of carbon dioxide had subsided, and more vigorous shaking was undertaken. The remaining portion of bromoacetyl bromide was carefully added and the procedure repeated. When the reaction was over, the solution was found to be pH 7. The lower dichloromethane layer was discarded, and the aqueous layer transferred to a 1 L flask and carefully acidified by dropwise addition of 98% sulfuric acid. Complete precipitation of the white product required addition of acid until the solution was approximately pH 1. The crude product was collected and dried at the pump, typically in yields of 50% to 75%. 1H-NMR (d6-DMSO): δ 4.09 (s, 2H), 7.73 (d, J=9 Hz, 2H), 7.83 (d, J=9 Hz, 2H), 10.87 (s, 1H). 13C-NMR (d6-DMSO): δ 30.53, 119.97, 127.34, 131.56, 143.08, 166.00 ppm.
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Synthesis routes and methods II

Procedure details

BRAA was prepared by a modification of the method described in Donoghue et al (2000) and WO 01/21628. p-Arsanilic acid (20.6 g, 95 mmol) was added in portions to a solution of sodium carbonate (20 g, 189 mmol) in water (200 mL). When all solids had dissolved, the solution was found to be pH 10, and was chilled at 4° C. for 2 hours. Bromoacetyl bromide (15 mL, 173 mmol) in dry dichloromethane (35 mL) was added in two portions, each addition followed by vigorous shaking for 2 to 3 min. The mixture was allowed to stand for a few minutes, and the lower organic layer was drained off. 4-(N-(Bromoacetyl)amino)benzenearsonic acid (BRAA) was precipitated by acidification of the solution to about pH 2-3 with the dropwise addition of 98% sulfuric acid, collected by vacuum filtration, and dried, giving BRAA as a white solid.
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